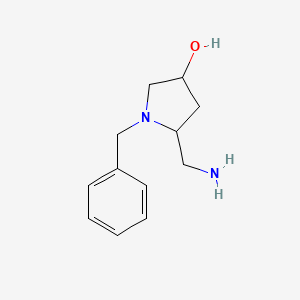

5-(Aminomethyl)-1-benzylpyrrolidin-3-ol

Übersicht

Beschreibung

5-(Aminomethyl)-1-benzylpyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with an aminomethyl group and a benzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1-benzylpyrrolidin-3-ol typically involves the reaction of a pyrrolidine derivative with benzylamine under specific conditions. One common method includes the reductive amination of 1-benzylpyrrolidin-3-one with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Aminomethyl)-1-benzylpyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and nucleophiles like sodium azide (NaN3) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound is structurally related to pyrrolidine derivatives, which are known for their diverse biological activities. The presence of the pyrrolidine ring enhances its ability to interact with various biological targets, making it a valuable scaffold in drug development.

Neuroprotective Effects

Research indicates that 5-(aminomethyl)-1-benzylpyrrolidin-3-ol may exhibit neuroprotective effects. Its interaction with neuroreceptors suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegeneration .

Anticancer Activity

The compound's ability to inhibit tumor growth has been highlighted in studies involving aggressive cancer cell lines. For instance, derivatives of pyrrolidine have demonstrated significant antitumor effects against triple-negative breast cancer cells (MDA-MB-231), indicating that this compound could be explored as a lead compound for developing new anticancer agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including microwave-assisted organic synthesis (MAOS), which improves efficiency and reduces environmental impact. This method allows for the rapid generation of pyrrolidine derivatives with varied substituents, enhancing their pharmacological profiles .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Variations in the substituents on the pyrrolidine ring significantly influence its binding affinity to specific receptors and its overall efficacy.

| Substituent | Biological Activity | Reference |

|---|---|---|

| Benzyl group | Enhanced receptor interaction | |

| Aminomethyl group | Neuroprotective effects | |

| Hydroxyl group | Increased solubility and bioavailability |

Neuroprotective Studies

In vitro studies have demonstrated that compounds similar to this compound can protect neuronal cells from oxidative stress and apoptosis, suggesting a mechanism that could be beneficial in neurodegenerative conditions .

Antitumor Efficacy

In vivo studies using xenograft models have shown that derivatives of this compound significantly reduce tumor size and improve survival rates in mice treated with specific doses, indicating strong potential for further development as an anticancer therapeutic .

Wirkmechanismus

The mechanism of action of 5-(Aminomethyl)-1-benzylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

S-pregabalin: (S)-3-(aminomethyl)-5-methylhexanoic acid, used as an anticonvulsant.

Muscimol: 5-aminomethyl-isoxazol-3-ol, a potent GABA receptor agonist.

Uniqueness

5-(Aminomethyl)-1-benzylpyrrolidin-3-ol is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties

Biologische Aktivität

5-(Aminomethyl)-1-benzylpyrrolidin-3-ol, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to outline its mechanisms of action, biochemical properties, therapeutic applications, and implications in research.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring structure, which contributes to its biological activity. The compound's molecular formula is , and it has a molecular weight of 205.28 g/mol. Its structure allows for interactions with various biological targets, influencing multiple pathways.

Target Interactions

The compound primarily interacts with neurotransmitter systems and enzymes involved in metabolic pathways. It exhibits binding affinity to specific receptors, potentially modulating neurotransmitter release and activity. This interaction suggests a role in neurological functions and may provide insights into its use in treating neurodegenerative diseases.

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes such as monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters like serotonin and dopamine. By inhibiting MAO, the compound may enhance the levels of these neurotransmitters in the brain, contributing to its antidepressant-like effects.

Antidepressant Effects

In animal models, this compound has shown significant antidepressant-like effects. Studies have demonstrated that administration of the compound leads to increased locomotor activity and reduced immobility in forced swim tests, indicative of an antidepressant effect .

Neuroprotective Properties

The compound also exhibits neuroprotective properties. Research suggests that it can protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role .

Study 1: Neuroprotective Effects in vitro

In vitro studies involving neuronal cell lines treated with this compound demonstrated a reduction in cell death when exposed to oxidative agents. The compound increased the expression of antioxidant enzymes, suggesting a mechanism involving the upregulation of cellular defense mechanisms against oxidative damage .

Study 2: Behavioral Assessment in Animal Models

In behavioral assessments using rodent models, administration of varying doses of this compound resulted in dose-dependent effects on anxiety-like behaviors. Higher doses were associated with significant reductions in anxiety-related behaviors measured through elevated plus maze tests .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed after administration, with peak plasma concentrations occurring within a few hours. It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity .

Therapeutic Applications

Given its diverse biological activities, this compound holds potential for therapeutic applications in:

- Neurological Disorders : Its antidepressant and neuroprotective properties make it a candidate for treating conditions like depression and neurodegenerative diseases.

- Pain Management : Preliminary studies suggest analgesic properties that could be beneficial in pain management protocols.

Eigenschaften

IUPAC Name |

5-(aminomethyl)-1-benzylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-7-11-6-12(15)9-14(11)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLWRBSJLOKJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CN)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.